

Application Notes and Protocols: Analytical Standards for Butyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: Butyl cyclohexanecarboxylate

Cat. No.: B3192806

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Introduction

Butyl cyclohexanecarboxylate (BCC), a butyl ester of cyclohexanecarboxylic acid, is a compound with applications in various industries, including as a fragrance ingredient and a specialty solvent.^[1] In the context of pharmaceutical development, it may be encountered as a raw material, an intermediate, or a potential impurity. Accurate and reliable analytical methods are therefore essential for its identification, quantification, and purity assessment to ensure the quality, safety, and efficacy of pharmaceutical products.

This document provides a comprehensive guide to the analytical standards for **Butyl cyclohexanecarboxylate**, detailing protocols for its analysis using modern chromatographic and spectroscopic techniques. The methodologies described herein are designed to be robust, reproducible, and fit for purpose in a research and quality control setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Butyl cyclohexanecarboxylate** is fundamental to the development of robust analytical methods.

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀ O ₂	[2] [3] [4]
Molecular Weight	184.28 g/mol	[4]
CAS Number	6553-81-7	[2] [3] [4]
IUPAC Name	butyl cyclohexanecarboxylate	[3]
Boiling Point	220.6 °C at 760 mmHg (for sec-butyl isomer)	[1]
LogP	3.4	[3]
Solubility	Soluble in ethanol	

Reference Standards and Material Qualification

While certified reference materials (CRMs) from pharmacopeias such as USP or EP for **Butyl cyclohexanecarboxylate** are not readily available, it is crucial to establish a well-characterized in-house primary reference standard for quantitative analysis. The qualification of this standard should involve a comprehensive assessment of its identity and purity using a combination of analytical techniques.

Protocol for In-House Reference Standard Qualification:

- Procurement: Obtain a high-purity batch of **Butyl cyclohexanecarboxylate** from a reputable supplier.
- Identity Confirmation:
 - NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
 - Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight and fragmentation pattern.
 - Infrared (IR) Spectroscopy: Acquire an IR spectrum to confirm the presence of functional groups, particularly the ester carbonyl group.

- Purity Assessment:
 - Chromatographic Purity (GC-FID/MS and HPLC-UV/MS): Employ orthogonal chromatographic techniques to determine the percentage purity and identify any potential impurities.
 - Water Content: Determine the water content by Karl Fischer titration.
 - Residual Solvents: Analyze for residual solvents using headspace GC.
 - Inorganic Impurities: Determine the content of inorganic impurities by sulfated ash/residue on ignition.
- Assigned Purity: Based on the results from the above tests, assign a purity value to the in-house reference standard. This is typically calculated by the mass balance approach: $\text{Purity (\%)} = 100\% - (\% \text{ Impurities}) - (\% \text{ Water}) - (\% \text{ Residual Solvents}) - (\% \text{ Inorganic Impurities})$.
- Documentation: Maintain a comprehensive certificate of analysis for the qualified in-house reference standard, including all analytical data and the assigned purity value with its uncertainty.

Analytical Methodologies

The choice of analytical methodology for **Butyl cyclohexanecarboxylate** will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the purpose of the testing (e.g., identification, purity, or quantification).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like **Butyl cyclohexanecarboxylate**, offering excellent separation and definitive identification capabilities.

Experimental Protocol: GC-MS for Identification and Purity

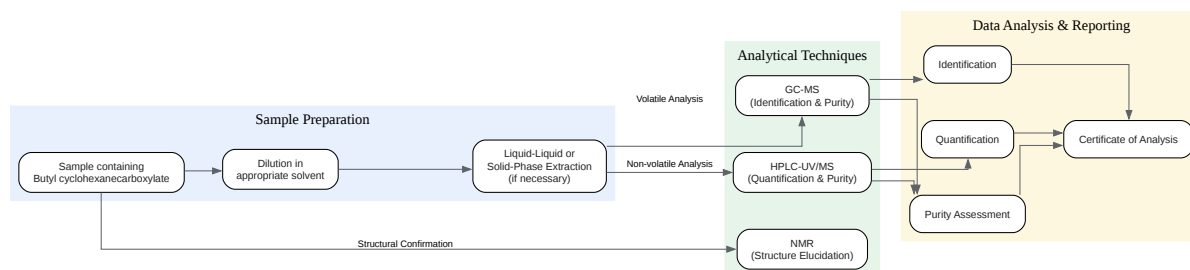
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

- Column: DB-1 or DB-5, 30 m x 0.256 mm, 0.25 μ m film thickness.[5]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μ L.
- Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Data Interpretation:

- Identification: The retention time of the major peak in the sample chromatogram should match that of the **Butyl cyclohexanecarboxylate** reference standard. The mass spectrum of the sample peak should be compared to the reference spectrum in the NIST library or an in-house spectral library.[2]
- Purity: The area percentage of the main peak in the total ion chromatogram (TIC) provides an estimate of the purity. Impurities can be tentatively identified by their mass spectra.

Analytical Workflow for **Butyl Cyclohexanecarboxylate**



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Caption: A typical analytical workflow for **Butyl cyclohexanecarboxylate**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification and purity assessment of **Butyl cyclohexanecarboxylate**, particularly in complex matrices or for the analysis of less volatile impurities.

Experimental Protocol: RP-HPLC for Quantification

- Instrumentation: An HPLC system with a UV detector or a mass spectrometer.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:

- Start with a suitable percentage of Mobile Phase B (e.g., 40%).
- Linearly increase to a higher percentage (e.g., 95%) over a defined period (e.g., 15 minutes).
- Hold at the high percentage for a few minutes.
- Return to the initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection:
 - UV: 210 nm (Note: sensitivity may be limited due to the weak chromophore).
 - MS: Electrospray Ionization (ESI) in positive mode.

Data Analysis and System Suitability:

- Quantification: A calibration curve should be prepared using the in-house reference standard at a minimum of five concentration levels. The peak area of **Butyl cyclohexanecarboxylate** in the samples is then used to determine its concentration from the linear regression of the calibration curve.
- System Suitability: Before sample analysis, system suitability must be established. This includes parameters such as tailing factor (should be ≤ 2.0), theoretical plates (should be ≥ 2000), and repeatability of injections ($\%RSD \leq 2.0\%$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of **Butyl cyclohexanecarboxylate**.

Experimental Protocol: ^1H and ^{13}C NMR

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
- Acquisition: Acquire standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

Data Interpretation:

- The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be consistent with the known structure of **Butyl cyclohexanecarboxylate**.

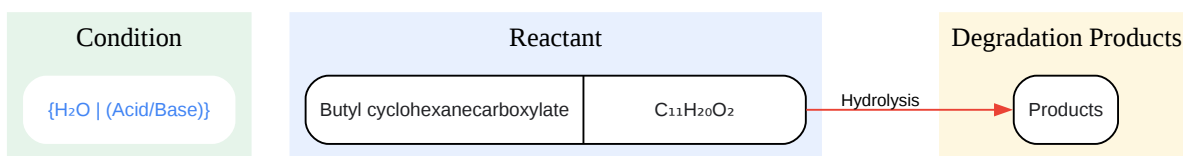
Purity and Impurity Profiling

The purity of **Butyl cyclohexanecarboxylate** is a critical quality attribute. Potential impurities can arise from the synthesis process or degradation.

Potential Impurities:

- Starting Materials: Unreacted cyclohexanecarboxylic acid and butanol.
- By-products: Isomers of **Butyl cyclohexanecarboxylate** (e.g., sec-butyl, isobutyl, tert-butyl cyclohexanecarboxylate) if isomeric butanols are present as impurities in the starting material.^[1]
- Residual Solvents: Solvents used in the synthesis and purification process.
- Degradation Products:
 - Cyclohexanecarboxylic acid and Butanol: Resulting from hydrolysis of the ester linkage. Acid-catalyzed hydrolysis is a known reaction for similar esters.

Proposed Hydrolytic Degradation Pathway



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Caption: Proposed hydrolytic degradation of **Butyl cyclohexanecarboxylate**.

Stability-Indicating Method Development

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. For **Butyl cyclohexanecarboxylate**, this would typically be an HPLC method that can separate the intact molecule from its potential degradation products and process-related impurities.

Protocol for Developing a Stability-Indicating HPLC Method:

- Forced Degradation Studies: Subject a solution of **Butyl cyclohexanecarboxylate** to stress conditions to intentionally induce degradation. This typically includes:
 - Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
 - Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.
 - Oxidation: e.g., 3% H₂O₂ at room temperature.
 - Thermal Stress: Heating the solid or solution.
 - Photolytic Stress: Exposing the solution to UV and visible light.
- Method Development and Optimization: Develop an HPLC method (as described in the HPLC section) that can resolve the main peak of **Butyl cyclohexanecarboxylate** from all the degradation product peaks formed during the forced degradation studies.

- **Peak Purity Analysis:** Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the **Butyl cyclohexanecarboxylate** peak in the chromatograms of the stressed samples. This ensures that no degradation products are co-eluting with the main peak.
- **Method Validation:** Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The analytical standards and protocols outlined in this document provide a comprehensive framework for the reliable analysis of **Butyl cyclohexanecarboxylate**. The use of qualified in-house reference standards, coupled with validated chromatographic and spectroscopic methods, is essential for ensuring the quality and consistency of this compound in research, development, and manufacturing environments. The development of a stability-indicating method is particularly crucial for assessing the shelf-life and storage conditions of materials containing **Butyl cyclohexanecarboxylate**.

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